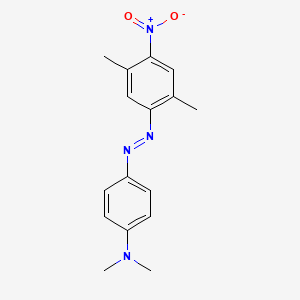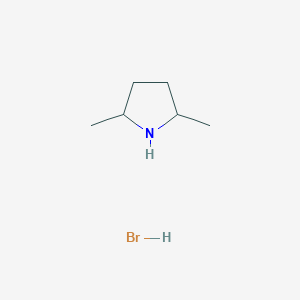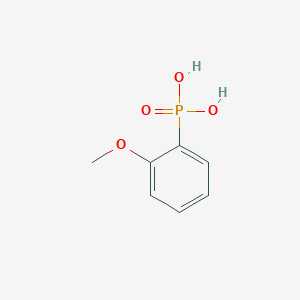
(2-Methoxyphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)phosphonic acid is an organophosphorus compound with the chemical formula C7H9O4P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom from the methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (2-Methoxyphenyl)phosphonic acid involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . This method is favored due to its efficiency and the stability of the resulting phosphonic acid under acidic conditions. Another method involves the dealkylation of dialkyl phosphonates using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids.
Applications De Recherche Scientifique
(2-Methoxyphenyl)phosphonic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl)phosphonic acid involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport pathways. The compound’s phosphonic acid group interacts with metal ions through coordination bonds, leading to the formation of stable complexes that can modulate biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but with a hydroxy group instead of a methoxy group.
Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.
4-Aminobenzylphosphonic acid: Contains an amino group, providing different reactivity and applications.
Uniqueness
(2-Methoxyphenyl)phosphonic acid is unique due to its methoxy group, which enhances its solubility and reactivity compared to other phenylphosphonic acids. This structural feature allows for more diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
7506-85-6 |
|---|---|
Formule moléculaire |
C7H9O4P |
Poids moléculaire |
188.12 g/mol |
Nom IUPAC |
(2-methoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Clé InChI |
QDBZWLAQPHAUGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
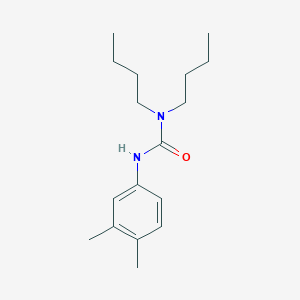

![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
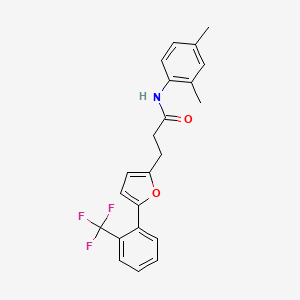
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

